Product packaging for Rhodium--vanadium (3/1)(Cat. No.:CAS No. 12632-07-4)

Rhodium--vanadium (3/1)

Cat. No.: B14712399
CAS No.: 12632-07-4
M. Wt: 359.6580 g/mol
InChI Key: ZPUSWSQUOLQCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context and Significance of Rhodium–Vanadium Systems in Advanced Materials Research

Rhodium-vanadium (Rh-V) systems are part of a larger class of intermetallic compounds that are of significant interest in materials science. Intermetallics, which are ordered alloys of two or more metals, often exhibit unique properties that are distinct from their constituent elements. These properties can include high-temperature strength, corrosion resistance, and specific catalytic or electronic functionalities. wikipedia.orgshef.ac.uk Rhodium, a platinum-group metal, is known for its exceptional catalytic activity and resistance to corrosion, making its alloys promising candidates for various technological applications. nih.govtandfonline.commdpi.com Vanadium, a transition metal, can contribute to the structural and electronic properties of these alloys. The study of Rh-V intermetallics, therefore, aims to explore novel materials with potentially enhanced performance for applications ranging from catalysis to high-temperature structural components. acs.org

Historical Overview of Rhodium–Vanadium Intermetallic Studies

The study of the broader rhodium-vanadium system dates back to investigations of binary alloy phase diagrams. Early work focused on identifying the stable phases that form between rhodium and vanadium at different compositions and temperatures. A 1977 physicochemical investigation of the V-Rh system identified several intermediate phases, including a cubic phase with the stoichiometry VRh₃ (equivalent to Rh₃V). nih.gov This study noted that the VRh₃ phase possesses the maximum melting point within the V-Rh system. nih.gov Later compilations of phase diagrams, such as those from ASM International, have confirmed the existence of Rh₃V and provided crystallographic data. mdpi.com However, the historical record indicates that while the existence of Rh₃V has been known for decades, it has not been the subject of intensive research compared to other intermetallic compounds. Much of the available literature on rhodium alloys is sparse, with a 2010 study highlighting that many rhodium-transition metal systems lacked experimental data, prompting further theoretical investigation. mdpi.com

Research Trajectories and Objectives for Rhodium–Vanadium (3/1)

Current research on Rhodium-vanadium (3/1) is primarily driven by theoretical and computational studies. The main objectives of this research are to predict and understand the fundamental properties of Rh₃V, such as its structural stability, mechanical behavior, and electronic characteristics. Theoretical investigations have aimed to calculate properties like lattice parameters, elastic constants, and electronic band structure to provide a foundational understanding of the material. mdpi.comresearchgate.net A significant research trajectory involves exploring the potential for improving the material's properties, such as its ductility, through the addition of ternary elements. mdpi.comresearchgate.net Future research would ideally involve the experimental synthesis and characterization of Rh₃V to validate these theoretical predictions and to explore its potential for practical applications, particularly in catalysis and electronics, where rhodium-based materials have shown promise. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Rh3V B14712399 Rhodium--vanadium (3/1) CAS No. 12632-07-4

Properties

CAS No.

12632-07-4

Molecular Formula

Rh3V

Molecular Weight

359.6580 g/mol

IUPAC Name

rhodium;vanadium

InChI

InChI=1S/3Rh.V

InChI Key

ZPUSWSQUOLQCRB-UHFFFAOYSA-N

Canonical SMILES

[V].[Rh].[Rh].[Rh]

Origin of Product

United States

Theoretical and Computational Methodologies in Rh3v Research

Electronic Structure Analysis Techniques

Understanding the electronic structure is fundamental to explaining the physical and chemical properties of Rh3V, such as its metallic nature and bonding characteristics.

Band Structure Calculations and Density of States (DOS) Histograms

Electronic band structure and Density of States (DOS) calculations are standard outputs of DFT studies on Rh3V. ias.ac.inresearchgate.net The band structure illustrates the energy levels that electrons can occupy as a function of their momentum in the crystal lattice. For Rh3V, the presence of non-vanishing bands at the Fermi energy level confirms its metallic character. ias.ac.in The states around the Fermi level are found to be significantly influenced by the d-orbitals of both rhodium and vanadium. ias.ac.in

The Density of States (DOS) histogram provides information on the number of available electronic states at each energy level. researchgate.net In Rh3V, the DOS analysis reveals that peaks below the Fermi level are primarily due to Rh-d electrons, while those above are dominated by V-d like electrons. ias.ac.in Some studies have noted a double-peak structure near the Fermi level in the DOS of Rh3V. researchgate.net

Investigation of Pseudogap Formation and its Origins

A significant feature observed in the electronic structure of Rh3V is the presence of a pseudogap, which is a deep valley in the Density of States near the Fermi level. ias.ac.injocpr.com The existence of a pseudogap is considered a common feature in this type of compound and its presence is linked to the strength of covalent bonding. ias.ac.inresearchgate.net Specifically for Rh3V, it has been suggested that the pseudogap originates from the V-Rh-V bond, with the Fermi level lying within this gap. jocpr.comresearchgate.net The presence of this pseudogap is a key indicator of the predominant covalent nature of the inter-atomic bonding in the Rh3V compound. ias.ac.injocpr.com

Orbital Hybridization Analysis (e.g., Rh-d and V-d states)

In the Rh₃V compound, the chemical bonding is fundamentally governed by the hybridization of valence orbitals from the constituent rhodium and vanadium atoms. wikipedia.orgyoutube.com As transition metals, both rhodium (Group 9) and vanadium (Group 5) have partially filled d-orbitals which are crucial for bonding. byjus.com Theoretical studies on vanadium-doped rhodium clusters indicate that the stability and reactivity of these materials are derived from the complex interactions between the Rh 4d and V 3d electronic states. nih.gov

Calculation of HOMO-LUMO Energy Gaps in Clusters

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule or cluster. reddit.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the cluster can be easily polarized and is more reactive.

For an Rh₃V cluster, Density Functional Theory (DFT) calculations have determined the HOMO-LUMO energy gap to be 0.50 eV. sphinxsai.com This value provides insight into the electronic stability of the cluster. In a comparative study, the introduction of a vanadium atom into an Rh₄ cluster was shown to alter the electronic properties significantly. sphinxsai.com

Calculated Properties of Rhodium-Based Clusters sphinxsai.com
ClusterAverage Binding Energy (eV)HOMO-LUMO Gap (eV)
Rh₄2.391.16
Rh₃V2.480.50
Rh₃Sc2.970.79

Hirshfeld Charge Analysis for Electronic Charge Transfer

Hirshfeld charge analysis is a computational method used to partition the electron density of a molecule or crystal into atomic fragments, providing a quantitative measure of charge transfer between atoms. cam.ac.ukresearchgate.net This method defines atomic charges based on the difference between the molecular electron density and the densities of the un-bonded atoms, offering insights into the ionic or covalent nature of bonds. cam.ac.uk

In the context of Rh₃V, Hirshfeld charge analysis has been employed to study the polarization of the cluster and the electronic charge transfer between the metal atoms, especially during the adsorption of other molecules like carbon monoxide (CO). sphinxsai.com The analysis reveals how electron density is redistributed upon bond formation, indicating which atoms act as electron donors or acceptors. researchgate.net Studies show that when a CO molecule adsorbs onto an Rh₃V cluster, the cluster becomes more polarized, demonstrating a clear charge transfer between the cluster and the adsorbate. sphinxsai.com

Interatomic Bonding and Chemical Stability Investigations

The stability of the Rh₃V intermetallic compound is a direct consequence of the nature and strength of its internal chemical bonds. Computational analyses have been instrumental in characterizing these interactions.

Analysis of Covalent and Ionic Contributions to Bonding Characteristics

The bonding in intermetallic compounds like Rh₃V is rarely purely covalent or ionic but rather a mixture of both, with additional metallic character. wikipedia.org Theoretical studies on Rh₃V have used various parameters derived from electronic structure calculations to describe its bonding properties. jocpr.com For instance, properties like Cauchy's pressure and Poisson's ratio can be used to infer the nature of the atomic bonding. asianjournalofphysics.com A positive Cauchy pressure and a Poisson's ratio value around 0.25 are often associated with dominant ionic contributions, while negative Cauchy pressure and lower Poisson's ratios suggest more directional, covalent character. asianjournalofphysics.comnih.gov

A theoretical study on Rh₃V intermetallics reports the presence of strong directional bonding, which is a hallmark of covalent character. jocpr.com This suggests a significant sharing of electrons between the rhodium and vanadium atoms, facilitated by the hybridization of their d-orbitals.

Quantification of Interatomic Bond Orders and Binding Energies

DFT investigations into vanadium-doped rhodium clusters (RhmV) have shown that the introduction of a vanadium atom enhances the stability of the rhodium cluster. nih.gov This stabilization is achieved by increasing the interatomic bond orders and, consequently, the binding energy of the cluster. nih.gov For the Rh₃V cluster specifically, the calculated bond lengths provide physical evidence of the interatomic distances. sphinxsai.com

Calculated Bond Lengths in the Rh₃V Cluster sphinxsai.com
Bond TypeBond Length (Å)
Rh-Rh2.69
Rh-Rh2.68
Rh-Rh2.66

Charge Density Plots for Bonding Visualization

Charge density plots are a powerful tool for visualizing the distribution of electrons within a material, making it possible to "see" chemical bonds. researchgate.net These plots map regions of high and low electron density. An accumulation of charge density between two atomic nuclei is a clear visual confirmation of a covalent bond. youtube.comyoutube.com

For the Rh₃V compound, charge density plots have been used to analyze its chemical bonding. jocpr.com These visualizations confirm the existence of strong directional bonding between the vanadium and rhodium atoms. jocpr.com Such a plot for Rh₃V would show significant electron density concentrated in the V-Rh bonding regions, illustrating the covalent nature of the interactions that hold the intermetallic compound together.

Computational Prediction of Mechanical Behavior and Ductility

First-principles calculations have been instrumental in elucidating the mechanical characteristics of Rh₃V. These computational techniques allow for the determination of various parameters that govern the material's response to external forces and its propensity for ductile or brittle failure.

Elastic Constants Derivation

The elastic constants of a material are fundamental properties that describe its stiffness and resistance to elastic deformation. For a cubic crystal system like Rh₃V, there are three independent elastic constants: C₁₁, C₁₂, and C₄₄. These constants can be calculated from the stress-strain relationships simulated within the DFT framework. From these fundamental constants, other important elastic moduli can be derived, including the bulk modulus (B), shear modulus (G), and Young's modulus (E).

The bulk modulus (B) represents a material's resistance to volume change under hydrostatic pressure. The shear modulus (G) , also known as the modulus of rigidity, describes its resistance to shape change at a constant volume. Young's modulus (E) is a measure of the stiffness of a solid material and is the ratio of stress to strain in the direction of the applied force.

Theoretical investigations have provided the following calculated values for the elastic properties of Rh₃V:

PropertyValue (GPa)
C₁₁390.89
C₁₂184.83
C₄₄206.05
Bulk Modulus (B)253.52
Shear Modulus (G)154.65
Young's Modulus (E)392.21

These values provide a quantitative basis for understanding the intrinsic stiffness and elastic response of the Rh₃V compound.

Ductility and Brittleness Criteria

The ductility or brittleness of a material is a critical factor in its potential applications. Several criteria, derived from the calculated elastic constants, are used to predict this behavior.

The Pugh Criterion utilizes the ratio of the bulk modulus to the shear modulus (B/G). A high B/G ratio (typically > 1.75) is indicative of ductile behavior, while a low ratio suggests brittleness. researchgate.net For Rh₃V, the calculated B/G ratio is 1.639, which is below the critical value of 1.75, suggesting that Rh₃V is intrinsically a brittle material. aps.org

The Cauchy Pressure (C₁₂ - C₄₄) is another indicator of the nature of atomic bonding and ductility. researchgate.net A positive Cauchy pressure is often associated with metallic bonding and ductile behavior, while a negative value suggests more directional, covalent bonding and a tendency for brittleness. aps.org For Rh₃V, the calculated Cauchy pressure is a negative value of -21.216 GPa, further supporting the prediction of its brittle nature. aps.org

The Poisson's Ratio (ν) describes the ratio of transverse strain to axial strain. Materials with a Poisson's ratio greater than 0.26 are generally considered ductile, while those with a value below this threshold are brittle. researchgate.net The calculated Poisson's ratio for Rh₃V is 0.24, which aligns with the predictions from the Pugh criterion and Cauchy pressure, indicating a brittle character. aps.org

Ductility CriterionValuePrediction
Pugh's Ratio (B/G)1.639Brittle
Cauchy Pressure (C₁₂ - C₄₄)-21.216 GPaBrittle
Poisson's Ratio (ν)0.24Brittle

Theoretical Studies on Ductility Enhancement via Ternary Alloying

Given the predicted brittleness of binary Rh₃V, theoretical studies have explored the possibility of enhancing its ductility through the addition of ternary alloying elements. First-principles calculations can simulate the effects of substituting host atoms with ternary elements and predict the resulting changes in mechanical properties.

Alloying with Aluminum (Al): One study investigated the effect of substituting vanadium with aluminum, creating the alloy Rh₃V₀.₈₇₅Al₀.₁₂₅. aps.org The computational results showed a significant improvement in ductility.

PropertyRh₃VRh₃V₀.₈₇₅Al₀.₁₂₅
Bulk Modulus (B) (GPa)253.52248.83
Shear Modulus (G) (GPa)154.65141.84
Pugh's Ratio (B/G)1.6391.754
Cauchy Pressure (C₁₂ - C₄₄) (GPa)-21.2163.19
Poisson's Ratio (ν)0.240.26

The addition of aluminum led to an increase in the B/G ratio to 1.754, surpassing the critical value for ductility. aps.org Concurrently, the Cauchy pressure became positive (3.19 GPa), and the Poisson's ratio increased to 0.26, all of which are strong indicators of a transition to ductile behavior. aps.org

Alloying with Zirconium (Zr): Similar computational studies have been performed on the Rh₃Zr system. These calculations provide insights into how the addition of zirconium can influence the mechanical properties. Compared to pure rhodium, Rh₃Zr has been found to exhibit higher ductility but lower elastic moduli. aps.org This suggests that Zr could be a potential alloying element to enhance the ductility of Rh-based intermetallics.

While specific computational data for alloying Rh₃V with Nickel (Ni) and Hafnium (Hf) are not as readily available in the literature, the principles demonstrated with Al and Zr provide a strong foundation for future computational design of more ductile Rh-based alloys.

Prediction of Thermal Properties

In addition to mechanical behavior, theoretical and computational methods can also predict the thermal properties of materials, which are crucial for high-temperature applications.

Debye Temperature (ΘD): The Debye temperature is a measure of the temperature above which all phonon modes in a solid are excited and below which they are frozen out. It is related to the stiffness of the material. While specific first-principles calculations of the Debye temperature for Rh₃V are not widely reported, it can be estimated from the calculated elastic moduli. aps.org

Grüneisen Parameter (γ): The Grüneisen parameter describes the effect of a change in volume on the vibrational properties of a crystal lattice and is related to the thermal expansion of the material. It can be calculated from the pressure dependence of the phonon frequencies or from the elastic constants. wikipedia.org

Melting Temperature (Tm): First-principles molecular dynamics simulations can be employed to predict the melting temperature of materials by simulating the solid-liquid phase transition. aps.org These calculations are computationally intensive but provide valuable estimates for materials that are difficult to synthesize or test experimentally.

While specific predicted values for the Debye temperature, Grüneisen parameter, and melting temperature of Rh₃V are not yet well-documented in publicly available research, the methodologies for their computation are well-established and can be applied to provide a comprehensive understanding of the thermal behavior of this promising high-temperature material.

Structural Characterization and Crystal Chemistry of Rhodium–vanadium 3/1

Crystallographic Analysis of Rhodium–Vanadium (3/1)

The crystallographic analysis of Rh₃V defines the precise, repeating three-dimensional arrangement of rhodium and vanadium atoms in its solid state, which is fundamental to its material properties.

Determination of Crystal Structure Type (e.g., Auricupride#AuCu3, Space Group Pm-3m)

Rhodium-vanadium (3/1) adopts the L1₂ crystal structure. researchgate.netatomic-scale-physics.deresearchgate.netarxiv.org This structure is widely known by its Strukturbericht designation L1₂ or as the AuCu₃ (auricupride) prototype. atomic-scale-physics.deresearchgate.net It is a highly ordered atomic arrangement based on a face-centered cubic (FCC) lattice. In this configuration, the vanadium atoms occupy the corner positions of the cubic unit cell (Wyckoff position 1a), while the rhodium atoms are situated at the centers of each of the six faces (Wyckoff position 3c). This specific and symmetrical arrangement of atoms corresponds to the space group Pm-3m (No. 221). atomic-scale-physics.demit.edu

Lattice Parameter Determination and Optimization

The lattice parameter, or the physical length of the side of the unit cell, is a critical value for any crystal. For Rh₃V, this has been determined through both experimental measurement and theoretical calculation. An experimental lattice constant for bulk SrVO₃, which shares the same cubic perovskite structure (Pm-3m), is 3.843 Å. mit.edu For Rh₃V specifically, an experimental value of 3.84 Å has been referenced. researchgate.net

To validate and refine this experimental value, ab initio calculations using density functional theory (DFT) are employed. researchgate.netsphinxsai.com Methods such as the Full Potential Linearized Augmented Plane Wave (FP-LAPW) within the local density approximation (LDA) are used to calculate the total energy of the crystal at various volumes. researchgate.netsphinxsai.com By fitting this energy-volume data to an equation of state, the equilibrium lattice parameter that corresponds to the minimum energy state can be determined. sphinxsai.com Such theoretical calculations have yielded lattice constants for Rh₃V that are in close agreement with experimental findings. sphinxsai.com

Table 1: Experimental and Theoretical Lattice Parameters for Cubic Perovskites

Compound Method Lattice Parameter (a) in Å Reference
Rh₃V Experimental 3.84 researchgate.net
SrVO₃ Experimental 3.843 mit.edu
Rh Experimental 3.83 gmu.edu

Visualization through X-CRYSDEN Plots

To visually represent the complex three-dimensional structure of Rh₃V, specialized software like X-CRYSDEN (X-Window Crystalline Structures and Densities) is utilized. mit.edumit.eduxcrysden.orgxcrysden.orgmineralscloud.com This program can generate plots that clearly illustrate the L1₂ structure, showing the unit cell with vanadium atoms at the corners and rhodium atoms at the face centers. mit.edu These visualizations are not merely illustrative; they serve as a crucial tool for analyzing the crystal structure, viewing it from any orientation, and superimposing property plots, such as electron density maps, to better understand the bonding characteristics within the compound. xcrysden.org

Interatomic Spacing and Geometry in Rhodium–Vanadium Clusters

Beyond the bulk crystal, the geometry of small, isolated clusters of atoms provides fundamental insight into the interatomic forces and bonding preferences between rhodium and vanadium.

Geometry Optimization of Tetrahedral Rh₃V Clusters

The geometry of small clusters like Rh₃V can be investigated theoretically using methods based on density functional theory (DFT). For a tetrahedral Rh₃V cluster, a stable geometric configuration is found by starting with a tetrahedral Rh₄ cluster and substituting one of the rhodium atoms with a vanadium atom. sphinxsai.com The geometry of this new Rh₃V cluster is then optimized to find its lowest energy state. sphinxsai.com This process involves calculating the forces on each atom and adjusting their positions until all forces are minimized. Such studies indicate that when vanadium is introduced, there is a flow of electronic charge from the vanadium atom to the rhodium atoms. sphinxsai.com

Analysis of Rh-Rh and Rh-V Bond Lengths

The final, optimized geometry of the Rh₃V cluster is characterized by its interatomic bond lengths. In the parent tetrahedral Rh₄ cluster, the Rh-Rh bond length is calculated to be 2.49 Å. sphinxsai.com Upon substitution of one rhodium atom with vanadium and subsequent geometry optimization, new equilibrium bond lengths for both the Rh-Rh and the Rh-V interactions are established. These distances are a direct reflection of the electronic interactions and the relative sizes of the atoms within the cluster. Analysis shows that the introduction of a vanadium atom increases the average binding energy of the cluster, indicating a stabilization of the structure. sphinxsai.com

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Rhodium-vanadium (3/1) Rh₃V
Auricupride AuCu₃

Microstructural Features and Phase Identification in Alloys

Electron Microscopy and Selected Area Electron Diffraction for Alloy Morphology

Electron microscopy, particularly Transmission Electron Microscopy (TEM), is a powerful tool for analyzing the morphology of alloys at the nanoscale. mdpi.com It allows for the direct observation of microstructural features like grain boundaries, precipitates, and crystal defects. When coupled with Selected Area Electron Diffraction (SAED), TEM can provide detailed crystallographic information about the different phases present in the alloy. acs.orgresearchgate.net

The SAED technique produces a diffraction pattern by directing a focused electron beam onto a small, selected area of the sample. This pattern is a representation of the reciprocal lattice of the crystal structure. mdpi.com By analyzing the geometry and symmetry of the diffraction spots, it is possible to determine the crystal structure, lattice parameters, and orientation of the grains within the alloy. acs.org For intermetallic compounds like those found in the Rh-V system, SAED is instrumental in identifying the specific phases predicted by the constitution diagram. iaea.org

Table 1: Key Aspects of Electron Microscopy and SAED in Alloy Characterization

TechniqueInformation ProvidedRelevance to Rh₃V
Transmission Electron Microscopy (TEM) High-resolution imaging of microstructure (grains, phases, defects).Visualization of the morphology of Rh₃V grains and any secondary phases present in the alloy.
Selected Area Electron Diffraction (SAED) Crystallographic information (crystal structure, lattice parameters, orientation).Confirmation of the crystal structure of the Rh₃V phase and identification of other intermetallic phases in the V-Rh system.
Electron Microprobe Analysis Elemental composition of micro-scale features.Determination of the precise stoichiometry of the Rh₃V phase and the composition of other phases in the alloy. iaea.org

Identification of Rhodium–Vanadium Mixed Oxide Phases

The formation of oxide phases is a critical consideration in the application of metallic alloys, especially at elevated temperatures or in oxidative environments. Both rhodium and vanadium form various oxides with distinct stoichiometries and crystal structures. thermofisher.comacs.orgnih.gov Vanadium is particularly known for its rich oxide chemistry, with stable phases such as V₂O₃, VO₂, and V₂O₅, each exhibiting different properties. acs.orgnih.gov Rhodium can form oxides like RhO₂. thermofisher.com

The identification of mixed oxide phases containing both rhodium and vanadium is complex. The thermodynamic stability of such mixed oxides would depend on factors like temperature, oxygen partial pressure, and the relative concentrations of the metallic elements. researchgate.netaps.org While a dedicated Rh-V-O ternary phase diagram is not available in the provided search results, related research offers insights into the potential for their formation.

A study on the hydrothermal leaching of Al₃TM-Rh₀.₅ (where TM = V) intermetallic compounds demonstrated the formation of VO₂ in the presence of rhodium as an active component. nih.gov This indicates that under specific aqueous and thermal conditions, a stable vanadium oxide can form in a rhodium-containing system. The presence of rhodium was found to promote the catalytic activity of the resulting oxide. nih.gov

In a more general context, the formation of an initial oxide layer on a metal alloy can be amorphous before crystallizing into stable oxide phases. researchgate.netaps.org For a Rh-V alloy, it is conceivable that an initial, potentially amorphous, mixed oxide layer could form upon exposure to an oxidizing environment. With further thermal treatment, this could segregate into stable, individual oxides of rhodium and vanadium or potentially form a ternary Rh-V-O compound if one is thermodynamically favorable. The identification of these phases would typically involve surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and oxidation states, and diffraction techniques to identify the crystalline structures.

Table 2: Common Oxides of Rhodium and Vanadium

ElementCommon Oxide PhasesCrystal Structure (Example)Key Characteristics
Rhodium RhO₂, Rh₂O₃RhO₂: Rutile-typeThermally stable, used in catalysis. thermofisher.commatthey.com
Vanadium VO, V₂O₃, VO₂, V₂O₅V₂O₅: OrthorhombicMultiple oxidation states (+2 to +5), used in catalysis and electronics. acs.orgnih.gov

Catalytic Activity and Selectivity Mechanisms

The synergy between rhodium and vanadium gives rise to catalytic systems capable of efficiently driving reactions such as hydrogenations, oxidative carbonylations, and C-H bond activations. The mechanisms underlying this enhanced performance are a subject of detailed investigation.

While direct research on Rhodium-Vanadium (3/1) for nitroarene hydrogenation is not extensively detailed, the efficacy of related Rh-V systems in similar reductions is well-documented. For instance, a vanadium-modified Rh/Al₂O₃ catalyst has demonstrated excellent performance in the hydrogenation of aliphatic amides to amines, achieving yields and selectivities greater than 95%. researchgate.net The high efficiency in this reaction is attributed to a strong synergistic interaction between the rhodium (Rh⁰) hydrogenation sites and oxophilic Vδ⁺ sites, which work together to enable the selective dissociation of C=O bonds. researchgate.net This mechanism provides a strong indication of the potential for Rh-V systems in other reductive transformations, including the hydrogenation of nitroarenes to anilines, a crucial reaction in industrial chemistry. nih.govorganic-chemistry.org Adaptive rhodium-based catalysts have shown the ability to control the hydrogenation network of nitroarenes, selectively producing either anilines or hydroxylamines depending on the reaction conditions. nih.gov

Interactive Table 1: Effect of Vanadium Promoter on CO Dissociation

This table summarizes the impact of vanadium promotion on the activation energy required for the dissociation of carbon monoxide on a rhodium catalyst.

Catalyst System Activation Energy for CO Dissociation (kJ/mol) Reference
Rh/SiO₂ 90 osti.gov
Vanadium-Promoted Rh/SiO₂ 65 osti.gov

The rhodium-catalyzed oxidative carbonylation of toluene (B28343) to p-toluic acid is a commercially significant reaction that demonstrates a clear and vital role for a vanadium co-catalyst. rsc.orgepa.gov In this process, the active rhodium catalyst cycles between Rh(I) and Rh(III) oxidation states. epa.govnih.gov Spectroscopic studies have identified the resting state of the catalyst in the presence of oxygen and vanadium as a Rh(III) complex, specifically Rh(CO)₂(TFA)₃ (where TFA is trifluoroacetate). rsc.orgnih.gov During the catalytic cycle, Rh(III) is reduced to a Rh(I) species. nih.gov The primary role of the vanadium co-catalyst is to facilitate the reoxidation of Rh(I) back to the active Rh(III) state, allowing the catalytic cycle to continue. epa.govnih.gov The vanadium species itself cycles between oxidized V(V), identified as [(VO₂)(TFA)]₂, and a reduced V(IV) form, (VO)(TFA)₂. rsc.orgnih.gov The V(IV) is subsequently reoxidized by O₂ present in the system. epa.gov Density functional theory (DFT) calculations have elucidated the reaction mechanism, which begins with the addition of toluene across a Rh-O bond of the Rh(CO)₂(TFA)₃ complex. acs.org

Interactive Table 2: Identified Catalytic Species in Toluene Oxidative Carbonylation

This table lists the key rhodium and vanadium species identified during the catalytic cycle of toluene to p-toluic acid.

Metal Role Oxidized Species Reduced Species Reference(s)
Rhodium Main Catalyst Rh(CO)₂(TFA)₃ [Rh(III)] Rh(I) species nih.gov, rsc.org
Vanadium Co-catalyst / Oxidant [(VO₂)(TFA)]₂ [V(V)] (VO)(TFA)₂ [V(IV)] nih.gov, rsc.org

The activation of strong C-H bonds is a fundamental challenge in catalysis. mdpi.comnih.govnih.gov Theoretical studies using density functional theory (DFT) have shown that doping rhodium clusters with vanadium can significantly enhance their catalytic performance in C-H activation. rsc.org A single vanadium dopant not only thermodynamically stabilizes the rhodium cluster by increasing interatomic bond orders but also enhances its chemical reactivity. rsc.org Specifically, the presence of the vanadium atom lowers the activation barrier and the endothermicity for the C-H activation step, making the process more kinetically and thermodynamically favorable. rsc.org This research highlights the potential of using vanadium as a dopant to design more stable and reactive rhodium catalysts for challenging reactions that involve the functionalization of hydrocarbons. rsc.org

Role of Vanadium as a Promoter in Rhodium Catalysis

Vanadium's role as a promoter in rhodium-based catalysts is multifaceted, influencing reaction rates, surface chemistry, and product selectivity. This is primarily achieved through electronic modifications of the rhodium active sites and direct participation in reaction pathways.

One of the most significant effects of vanadium promotion on rhodium catalysts is the enhanced rate of CO dissociation. researchgate.net This is a crucial step in the Fischer-Tropsch synthesis and related processes for converting syngas into hydrocarbons and oxygenates. researchgate.netosti.gov The promotion lowers the activation energy required to break the C-O bond, which is notoriously strong. osti.gov Studies on silica-supported rhodium catalysts found that vanadium promotion reduces the activation energy for CO dissociation by over 27%, from 90 kJ/mol to 65 kJ/mol. osti.gov This enhancement is linked to the presence of highly oxophilic vanadium species at the rhodium-support interface, which are believed to weaken the C-O bond through electronic interactions. mdpi.comtue.nl

Beyond accelerating CO dissociation, vanadium promotion also modifies the reactivity of the resulting surface carbon species. researchgate.nettue.nl Vanadium tends to stabilize the reactive carbon atoms on the catalyst surface. researchgate.net This stabilization has a dual effect: it slightly decreases the rate of hydrogenation of this carbon to form methane (B114726) (methanation), but it concurrently enhances the carbon's reactivity toward C-C bond formation (chain growth), leading to the production of C₂+ hydrocarbons. researchgate.nettue.nl The process of incorporating reactive surface carbon into longer hydrocarbon chains is explicitly favored by the presence of the vanadium promoter. researchgate.netosti.gov This shift in selectivity away from methane and towards more valuable higher hydrocarbons is a key benefit of using vanadium-promoted rhodium catalysts in syngas conversion. researchgate.nettue.nl

Interactive Table 3: Influence of Vanadium Promoter on Surface Carbon Reaction Pathways

This table outlines how the presence of a vanadium promoter alters the reaction pathways of surface carbon on a rhodium catalyst.

Reaction Pathway Effect of Vanadium Promoter Consequence Reference(s)
Methanation (C + H₂ → CH₄) Rate is decreased Lower selectivity towards methane researchgate.net, tue.nl
Chain Growth (C + CHₓ → C₂₊) Reactivity is enhanced Higher selectivity towards C₂₊ hydrocarbons researchgate.net, tue.nl
Carbon Stabilization Reactive surface carbon is stabilized Favors incorporation into higher hydrocarbons researchgate.net

Effects on Adsorption Binding Energies (e.g., CO Adsorption on Rh3V Clusters)

Studies on V-Rh(111) bimetallic systems reveal that the presence of vanadium, particularly in the subsurface layers, leads to a weakening of the CO-metal surface bond. researchgate.net This is observed through a decrease in the activation energy for CO desorption. psu.edu For instance, on a V-Rh(111) alloy with a (2x2) surface geometry, where vanadium atoms are primarily located in the subsurface, a new desorption peak for CO is observed at a lower temperature compared to a pure Rh(111) surface, indicating a weaker bond. psu.edu This phenomenon is attributed to electronic or "ligand" effects, where the interaction between vanadium and rhodium modifies the electronic properties of the rhodium surface atoms. psu.edu Photoelectron spectroscopy of these systems shows a distinct localization of the rhodium valence states upon alloying with vanadium, which correlates with the observed changes in CO adsorption. psu.edu

Furthermore, research on silica-supported rhodium-vanadium catalysts has shown that vanadium promotion enhances the rate of CO dissociation, which is a crucial step in many catalytic reactions involving synthesis gas. researchgate.net This enhancement is associated with a significant reduction in the activation energy for CO dissociation, from 90 kJ/mol on Rh/SiO₂ to 65 kJ/mol on a vanadium-promoted catalyst. nih.gov While this doesn't directly provide a CO adsorption binding energy on a specific Rh3V cluster, the facilitated dissociation strongly suggests a modification of the CO binding state, potentially involving a stronger interaction with the d-orbitals of the rhodium atoms that are perturbed by the neighboring vanadium.

DFT calculations on other bimetallic rhodium clusters, such as Rh-Cu, have shown that the adsorption energies of CO are significantly influenced by the composition of the cluster, with values ranging from -1.25 eV to -2.41 eV, indicating chemisorption. researchgate.net For a pure Rh(111) surface, the adsorption energy of CO at the on-top site has been calculated to be -1.273 eV. researchgate.net The changes induced by vanadium are expected to modulate this value. The interaction between CO and the cluster is primarily governed by the cluster→(CO) π-back-donation, a process that would be sensitive to the electronic modifications induced by vanadium. researchgate.net

Catalyst Design and Performance Optimization

The design and optimization of catalysts are paramount for achieving high efficiency and longevity in industrial processes. For rhodium-vanadium systems, understanding the interplay between the metal and the support, as well as developing strategies to combat catalyst deactivation, are key areas of research.

Metal-Support Interface Phenomena and Interactions (e.g., Rh/VOx Systems)

At higher reduction temperatures, the interactions become more pronounced, leading to the formation of distinct Rh-V alloys, including Rh3V. researchgate.net The formation of these alloys signifies a strong chemical interaction and substantial restructuring at the interface.

The electronic interactions at the Rh/VOx interface involve charge transfer between the metal and the oxide. Studies on alumina-supported vanadium nanoparticles have demonstrated that a charge-frequency relationship can be established for adsorbed CO, allowing for the quantification of charge transfer from vanadium to the alumina (B75360) support. mpg.de A similar charge transfer is expected at the Rh/VOx interface, where the electronegativity difference between rhodium and vanadium, and the oxidation state of the vanadium, would drive electron redistribution. This charge transfer modifies the electronic properties of the rhodium nanoparticles, influencing their ability to adsorb and activate reactant molecules. psu.edu

The nature of the VOx species also plays a crucial role. For instance, on a Rh(111) surface, the presence of small V-oxide islands has been shown to enhance the rate of CO oxidation. lu.se This promotional effect is attributed to the reduction of the V-oxide islands at their perimeter by CO, suggesting that the metal-oxide boundary is a particularly active site. lu.se

The table below summarizes the observed phenomena at the Rh/VOx interface under different conditions.

ConditionObserved Phenomenon at Rh/VOx InterfaceReference
Low-Temperature Reduction (T < 573 K)Decoration of Rh particles by reduced VOx species researchgate.net
High-Temperature ReductionFormation of distinct Rh-V alloys (e.g., Rh3V) researchgate.net
CO AdsorptionSuppression of CO chemisorption due to VOx decoration researchgate.net
CO OxidationEnhanced reaction rate at the perimeter of small V-oxide islands lu.se

Strategies for Sintering Resistance in Rhodium-Based Nanocatalysts

A major challenge in catalysis is the deactivation of catalysts due to the sintering of metal nanoparticles at high reaction temperatures, which leads to a loss of active surface area. The incorporation of vanadium and the choice of support material are key strategies to enhance the sintering resistance of rhodium-based nanocatalysts.

Research has shown that the formation of a rhodium-vanadium mixed oxide on the catalyst surface upon calcination at high temperatures (e.g., 973 K) can lead to highly dispersed metal particles after a subsequent high-temperature reduction. researchgate.net This suggests that the strong interaction between rhodium and vanadium oxides can anchor the rhodium species, preventing their agglomeration.

The support material itself plays a critical role. Supports with high oxygen ion lability, such as ceria-zirconia, have been shown to impart significant sintering resistance to rhodium nanoparticles under oxidative conditions. acs.org A proposed model suggests a double-layer description of metal-support interactions where back-spillover of labile oxygen ions onto the rhodium particles and the trapping of atomic rhodium by surface oxygen vacancies on the support inhibit sintering. acs.org While this study did not specifically use a vanadium-containing support, the principles of strong metal-support interactions are transferable. The oxophilic nature of vanadium suggests that a VOx-containing support could provide similar benefits.

In-situ transmission electron microscopy (TEM) studies on the sintering of Rh particles on ZrO₂ have shown that the sintering of the support material precedes the sintering of the rhodium particles. Current time information in Philadelphia, PA, US. This highlights the importance of a thermally stable support to maintain the dispersion of the active metal phase. The interaction between rhodium and the support can also be leveraged to regenerate sintered catalysts. For instance, sintered Rh/ZrO₂ catalysts can be redispersed through a slow re-oxidation process, which is linked to the phase transformation of the ZrO₂ support and the interaction between rhodium and tetragonal ZrO₂. bohrium.com

The table below summarizes key findings related to the sintering of rhodium-based catalysts.

Catalyst SystemObservationImplication for Sintering ResistanceReference
Vanadium-promoted Rh/SiO₂Formation of a rhodium-vanadium mixed oxide at high calcination temperatures leads to highly dispersed metal after reduction.Strong Rh-V interaction prevents agglomeration. researchgate.net
Rh on supports with high oxygen ion lability (e.g., Ceria-Zirconia)Marked resistance to sintering and even redispersion of Rh particles under oxidative conditions.Trapping of atomic Rh by surface oxygen vacancies and electrostatic repulsion between charged particles. acs.org
Rh/ZrO₂Sintering of the ZrO₂ support precedes Rh particle sintering.A thermally stable support is crucial for maintaining Rh dispersion. Current time information in Philadelphia, PA, US.
Sintered Rh/ZrO₂Regeneration of Rh dispersion is possible through a slow re-oxidation process.Strong metal-support interactions can be utilized for catalyst regeneration. bohrium.com

Research Trajectories and Future Outlook

The current body of knowledge on Rhodium-vanadium (3/1) is heavily skewed towards theoretical predictions. A crucial next step for the field is the experimental synthesis and comprehensive characterization of this intermetallic compound. Future research should focus on:

Developing and optimizing synthesis routes to produce high-purity, single-phase Rh₃V.

Conducting detailed experimental studies to validate the theoretically predicted crystal structure, electronic properties, and mechanical behavior.

Investigating the magnetic properties of Rh₃V.

Exploring the catalytic activity of Rh₃V for various chemical transformations.

Continuing theoretical work to explore the effects of doping and alloying on the properties of Rh₃V, with a particular focus on enhancing its ductility.

By bridging the gap between theoretical predictions and experimental reality, a more complete picture of Rhodium-vanadium (3/1) will emerge, allowing for a proper assessment of its potential in advanced materials applications.

Q & A

Basic Research Questions

Q. What synthesis protocols are established for Rhodium–Vanadium (3/1) intermetallic compounds, and how do reaction conditions influence phase purity?

  • Methodological Answer : Synthesis typically involves high-temperature solid-state reactions or co-reduction of Rh and V precursors (e.g., RhCl₃ and VCl₃) under inert atmospheres. Phase purity depends on precise stoichiometric ratios (3:1 Rh:V), heating rates (e.g., 5–10°C/min), and annealing durations (12–48 hours). Characterization via XRD (to confirm crystallinity) and SEM-EDS (to verify elemental distribution) is critical. For reproducibility, document deviations in precursor purity or furnace temperature gradients .

Q. What characterization techniques are most effective for analyzing the structural and electronic properties of Rhodium–Vanadium (3/1)?

  • Methodological Answer : Use XRD for crystallographic structure, XPS for oxidation states (e.g., Rh⁰ vs. Rh³⁺; V³⁺ vs. V⁵⁺), and TEM for nanoscale morphology. Magnetic susceptibility measurements can reveal electronic interactions between Rh and V. Cross-validate results with DFT simulations to resolve ambiguities in oxidation state assignments .

Q. How does the Rhodium–Vanadium (3/1) ratio impact its thermodynamic stability under varying environmental conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) in controlled atmospheres (e.g., O₂, N₂) to assess stability. Compare with phase diagrams from computational databases (e.g., CALPHAD). For metastable phases, use quenching techniques and monitor decomposition via in-situ XRD .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of Rhodium–Vanadium (3/1) in C–H bond activation reactions?

  • Methodological Answer : Probe catalytic cycles using isotopic labeling (e.g., D₂O for H/D exchange studies) and operando spectroscopy (e.g., FTIR or XAFS). Compare turnover frequencies (TOFs) with monometallic Rh or V catalysts to isolate synergistic effects. Theoretical studies (DFT) can identify active sites and transition states .

Q. How can computational modeling (e.g., DFT) resolve contradictions in reported electronic properties of Rhodium–Vanadium (3/1)?

  • Methodological Answer : Apply DFT with hybrid functionals (e.g., B3LYP) to model band structures and density of states (DOS). Validate against experimental XPS/UPS data. For discrepancies, assess the impact of surface vs. bulk contributions by modeling slab vs. bulk structures .

Q. What strategies address inconsistencies in catalytic performance data for Rhodium–Vanadium (3/1) across studies?

  • Methodological Answer : Systematically vary synthesis parameters (e.g., precursor ligands, reduction agents) and test catalytic activity under standardized conditions (e.g., fixed temperature, pressure). Use sensitivity analysis to identify dominant variables (e.g., surface oxidation states). Publish raw datasets and experimental protocols to enable replication .

Key Methodological Recommendations

  • Literature Review : Use databases like Web of Science and Science Direct with keywords "Rhodium Vanadium intermetallic," "C–H activation," and "DFT catalysis" to identify gaps .
  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Data Sharing : Adhere to journal guidelines (e.g., combining Results and Discussion sections) and deposit raw data in repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.